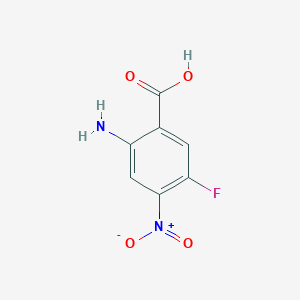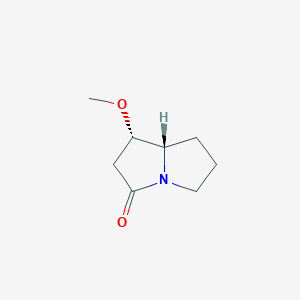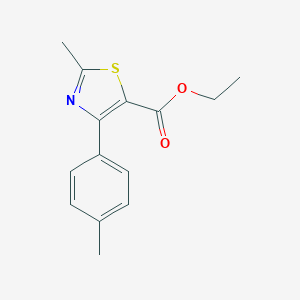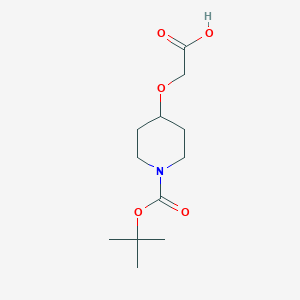
N-Boc-4-carboxymethoxypiperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-Boc-4-carboxymethoxypiperidine involves multistep reactions starting from basic materials. For instance, the synthesis of orthogonally N-protected 3,4-aziridinopiperidine, a precursor to compounds with potential biological activity, begins with pyridine and benzyl chloride over five steps, highlighting the complexity and scalability of synthesizing such compounds (Schramm et al., 2009). Furthermore, large-scale carboxylation processes using continuous flow chemistry have been developed for related compounds, demonstrating the adaptability of synthetic strategies to support medicinal chemistry research (Kestemont et al., 2021).
Molecular Structure Analysis
The molecular structure of N-Boc-4-carboxymethoxypiperidine derivatives plays a crucial role in their chemical behavior and reactivity. The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals molecules linked by intermolecular N—H⋯O hydrogen bonds, forming a porous three-dimensional network, which is indicative of the complex interactions at play within these compounds (Wang et al., 2008).
Chemical Reactions and Properties
N-Boc-4-carboxymethoxypiperidine and its derivatives undergo various chemical reactions, including benzylic lithiation, demonstrating their utility in the synthesis of pharmacologically relevant compounds. The selective lithiation of N-Boc-2-phenylpiperidine showcases the compound's reactivity towards forming highly potent ligands (Xiao et al., 2005). Such reactivity is essential for the targeted synthesis of complex molecules.
Physical Properties Analysis
The physical properties of N-Boc-4-carboxymethoxypiperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability in various applications, including pharmaceutical development and materials science. However, specific studies on these properties are beyond the scope of the current research literature available.
Chemical Properties Analysis
The chemical properties of N-Boc-4-carboxymethoxypiperidine, including its reactivity, stability, and functional group transformations, underpin its versatility as a synthetic intermediate. Catalytic dynamic resolution techniques have been applied to related compounds, illustrating the sophisticated methodologies available for enhancing the enantiomeric purity of derivatives, which is vital for their potential therapeutic applications (Beng & Gawley, 2011).
Applications De Recherche Scientifique
“N-Boc-4-Carboxymethoxypiperidine” is a chemical compound with the CAS Number: 161948-70-5 and a molecular weight of 259.3 .
- Polymer Science : Synthetic polypeptides derived from the ring-opening polymerization of N-carboxyanhydrides, a group to which “N-Boc-4-carboxymethoxypiperidine” could potentially belong, can spontaneously fold into stable secondary structures under specific environmental conditions . These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications . Current strategies to modulate these secondary structures and the conformation-specific dynamic properties of synthetic polypeptides are being reviewed, with the aim of providing insights into new designs and applications of synthetic polypeptides .
- Polymer Science : Synthetic polypeptides derived from the ring-opening polymerization of N-carboxyanhydrides, a group to which “N-Boc-4-carboxymethoxypiperidine” could potentially belong, can spontaneously fold into stable secondary structures under specific environmental conditions . These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications . Current strategies to modulate these secondary structures and the conformation-specific dynamic properties of synthetic polypeptides are being reviewed, with the aim of providing insights into new designs and applications of synthetic polypeptides .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHIMRWSVXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363607 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-carboxymethoxypiperidine | |
CAS RN |
161948-70-5 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
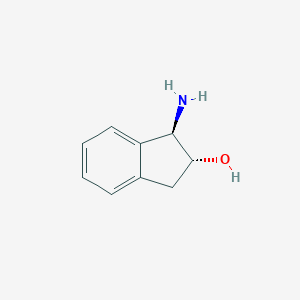
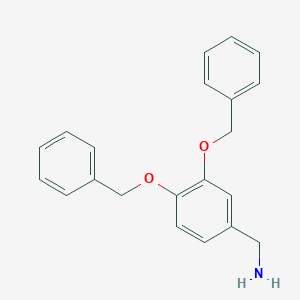


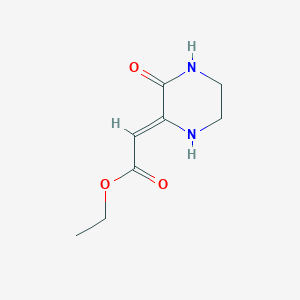
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)

